molecular formula C19H18N6O2 B2454795 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-97-6

4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2454795
CAS No.: 946229-97-6
M. Wt: 362.393
InChI Key: ONVVMAUPKBZYTP-UHFFFAOYSA-N
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Description

4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-2-4-15(5-3-13)24-10-11-25-18(27)16(22-23-19(24)25)17(26)21-12-14-6-8-20-9-7-14/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVMAUPKBZYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 946229-97-6 , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure

The molecular formula of the compound is C19H18N6O2C_{19}H_{18}N_{6}O_{2} with a molecular weight of 362.4 g/mol . The structure features a tetrahydroimidazo-triazine core that is essential for its biological activity. The presence of a pyridinyl group enhances binding affinity due to its nitrogen heteroatom.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to the imidazo[2,1-c][1,2,4]triazine scaffold. These compounds exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , a derivative closely related to our target compound, demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low IC50 values indicating high potency .

The mechanism of action for these compounds often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance:

  • c-Met Kinase Inhibition : Compounds similar to our target have been shown to inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), which is crucial in tumor growth and metastasis .
  • Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways including the activation of caspases .

Additional Biological Activities

Beyond anticancer properties, imidazo[2,1-c][1,2,4]triazine derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : There is emerging evidence suggesting that these compounds may also possess anti-inflammatory properties.

Study on Structural Modifications

A study focusing on structural modifications of imidazo[2,1-c][1,2,4]triazine derivatives revealed that varying substituents on the pyridinyl and p-tolyl groups can enhance biological activity significantly. Modifications led to improved solubility and bioavailability which are critical for therapeutic efficacy .

Clinical Relevance

While specific clinical trials involving This compound are yet to be reported, the promising results from related compounds suggest potential pathways for future clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclocondensation and substitution steps. Key factors include:

  • Temperature control : Maintain reflux conditions (e.g., ethanol at 80°C) during imidazotriazine ring formation to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for introducing the pyridin-4-ylmethyl group .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the final compound ≥95% purity .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign 1H^1H and 13C^{13}C signals to confirm substituent positions (e.g., pyridin-4-ylmethyl protons at δ 4.5–5.0 ppm; p-tolyl methyl at δ 2.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ 435.18; observed 435.17) to confirm molecular formula .
  • HPLC-PDA : Monitor purity using a 254 nm wavelength and compare retention times against synthetic intermediates .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolyl vs. other aryl groups) affect the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with substituents (e.g., 4-Cl, 4-OCH3_3) via Suzuki coupling or Ullmann reactions. Compare in vitro IC50_{50} values against cancer cell lines (e.g., MCF-7, HepG2) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to assess interactions with targets like EGFR or topoisomerase II. Prioritize substituents enhancing hydrogen bonding (e.g., 4-OCH3_3 for polar interactions) .

Q. What experimental approaches are suitable for studying the compound’s thermal stability and decomposition pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures (e.g., ~250°C for similar imidazotriazines) .
  • TG-FTIR Coupling : Analyze evolved gases (e.g., CO2_2, NH3_3) during pyrolysis to map degradation mechanisms (e.g., loss of p-tolyl group precedes imidazotriazine ring breakdown) .
  • Isothermal Stability Testing : Store samples at 40°C/75% RH for 4 weeks; quantify degradation products via LC-MS to assess shelf-life under accelerated conditions .

Q. How can researchers evaluate the compound’s blood-brain barrier (BBB) permeability for CNS-targeted applications?

  • Methodological Answer :

  • In Vitro Models : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp_{app}). Apply the compound at 10 µM; compare with reference standards (e.g., caffeine for high permeability) .
  • QSAR Modeling : Input descriptors (e.g., logP, polar surface area) into BBB prediction tools (e.g., ADMETLab 2.0) to estimate passive diffusion potential .

Pharmacological and Mechanistic Questions

Q. What in vitro assays are recommended for preliminary anticancer activity screening?

  • Methodological Answer :

  • MTT/Proliferation Assays : Treat cancer cell lines (e.g., HCT-116, A549) for 72 hours; calculate IC50_{50} values using non-linear regression (GraphPad Prism) .
  • Apoptosis Detection : Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic populations .

Q. How can researchers identify the compound’s molecular targets or binding partners?

  • Methodological Answer :

  • Pull-Down Assays : Immobilize the compound on NHS-activated Sepharose; incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .
  • Surface Plasmon Resonance (SPR) : Screen against kinase panels (e.g., EGFR, VEGFR2) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in biological activity data between similar imidazotriazine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50_{50} values from published analogs (e.g., ethyl 4-oxo-8-aryl derivatives) to identify trends. Use ANOVA to test statistical significance of substituent effects .
  • Counter-Screen : Test the compound against off-target receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .

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